molecular formula C16H20N2O2 B5210414 N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dimethylbenzamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dimethylbenzamide

Cat. No.: B5210414
M. Wt: 272.34 g/mol
InChI Key: DDAQCYPHVOYGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dimethylbenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a tert-butyl group attached to an oxazole ring, which is further connected to a dimethylbenzamide moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dimethylbenzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile with an α-haloketone in the presence of a base can yield the oxazole ring.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides and a suitable base.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the oxazole ring with the benzamide moiety. This can be achieved through amide bond formation reactions, such as the reaction of an amine with an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide moiety or the oxazole ring are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dimethylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Inhibition of Pathways: The compound may inhibit certain biochemical pathways, resulting in the suppression of disease-related processes.

    Induction of Cellular Responses: The compound can induce cellular responses such as apoptosis, cell cycle arrest, or immune modulation, contributing to its therapeutic effects.

Comparison with Similar Compounds

N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dimethylbenzamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate: Similar in structure but with a carbamate group instead of a benzamide moiety.

    N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide: Contains a benzothiophene ring instead of a dimethylbenzamide moiety.

    N-(5-tert-butyl-1,2-oxazol-3-yl)-4-(cyclopentyloxy)benzamide: Features a cyclopentyloxy group on the benzamide moiety.

The unique structural features of this compound, such as the presence of both tert-butyl and dimethylbenzamide groups, contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10-6-7-12(8-11(10)2)15(19)17-14-9-13(20-18-14)16(3,4)5/h6-9H,1-5H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAQCYPHVOYGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NOC(=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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